molecular formula C15H25N3O5S2 B2877441 4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2097873-55-5

4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2877441
CAS RN: 2097873-55-5
M. Wt: 391.5
InChI Key: XCXQNQZUOGBABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide, also known as S-(+)-Methyldesosamine, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative and is commonly used as a reagent in organic chemistry. It has also been found to have potential therapeutic applications due to its unique mechanism of action.

Scientific Research Applications

Alzheimer’s Disease Research

Sulfonamides have been synthesized for potential therapeutic applications in Alzheimer’s disease. A study describes the synthesis of new series of sulfonamides showing acetylcholinesterase inhibitory activity. One compound, in particular, exhibited significant inhibitory activity, suggesting its potential as a lead structure for designing more potent inhibitors for Alzheimer’s disease (Abbasi et al., 2018).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, showing high singlet oxygen quantum yield, useful for photodynamic therapy applications in cancer treatment. These compounds possess remarkable potential as Type II photosensitizers due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Antiproliferative Activity

Sulfonamide derivatives have been evaluated for their antitumor properties. Some compounds have shown significant in vitro antiproliferative activity against various human cancer cell lines, indicating their potential as novel antitumor agents (Gamal El-Din et al., 2015).

Microbial Degradation of Sulfonamide Antibiotics

Research on microbial strategies for the degradation of sulfonamide antibiotics has identified metabolites formed during the breakdown process. This degradation follows an unusual pathway initiated by ipso-hydroxylation, demonstrating a novel microbial strategy to eliminate sulfonamide antibiotics, which poses potential solutions for environmental persistence issues (Ricken et al., 2013).

Antimicrobial Activities

Sulfonamides have also been explored for their antimicrobial activities. Novel sulfonamide compounds have been synthesized and shown to possess wide antimicrobial activities against pathogenic strains of gram-positive and gram-negative bacteria, effective in treating various infectious diseases (Ahmad & Farrukh, 2012).

properties

IUPAC Name

4-[[(2-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5S2/c1-17(2)25(21,22)18-10-8-13(9-11-18)12-16-24(19,20)15-7-5-4-6-14(15)23-3/h4-7,13,16H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXQNQZUOGBABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide

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